Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-

epoxy curing agent pot-life methylenedianiline

Benzenamine, 4,4′-methylenebis[N-(1-methylpentylidene)- (CAS 67599-06-8), systematically named 4,4′-methylenebis[N-(1-methylpentylidene)aniline] or N-[4-[[4-(hexan-2-ylideneamino)phenyl]methyl]phenyl]hexan-2-imine, is a difunctional aromatic ketimine formed by condensation of 4,4′-methylenedianiline (MDA) with 2-octanone. It is classified as a blocked (latent) amine curing agent for epoxy and polyurethane systems, designed to liberate the parent diamine upon moisture-induced or thermal hydrolysis.

Molecular Formula C25H34N2
Molecular Weight 362.5 g/mol
CAS No. 67599-06-8
Cat. No. B15195742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-
CAS67599-06-8
Molecular FormulaC25H34N2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCCCC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CCCC)C
InChIInChI=1S/C25H34N2/c1-5-7-9-20(3)26-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)27-21(4)10-8-6-2/h11-18H,5-10,19H2,1-4H3
InChIKeyJDKFIBYYGNZCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: Benzenamine, 4,4′-methylenebis[N-(1-methylpentylidene)- (CAS 67599-06-8) as a Sterically-Shielded Aromatic Bis-Ketimine Curing Agent


Benzenamine, 4,4′-methylenebis[N-(1-methylpentylidene)- (CAS 67599-06-8), systematically named 4,4′-methylenebis[N-(1-methylpentylidene)aniline] or N-[4-[[4-(hexan-2-ylideneamino)phenyl]methyl]phenyl]hexan-2-imine, is a difunctional aromatic ketimine formed by condensation of 4,4′-methylenedianiline (MDA) with 2-octanone. It is classified as a blocked (latent) amine curing agent for epoxy and polyurethane systems, designed to liberate the parent diamine upon moisture-induced or thermal hydrolysis [1]. The compound belongs to the broad family of ketimine hardeners, which offer extended working life relative to unblocked amines, and its molecular architecture—featuring a rigid methylenedianiline core flanked by two bulky 1-methylpentylidene substituents—imparts differentiated latency, hydrolytic stability, and cured-state mechanical properties relative to both unblocked MDA and shorter-chain ketimine analogs [2].

Latent aromatic bis-ketimine for moisture-cure epoxy and polyurethane systems
Steric shielding extends pot life and hydrolytic stability relative to unblocked MDA
Aromatic MDA backbone provides thermal resistance and high crosslink density

Why Generic Ketimine Substitution Fails: The Structural Necessity of 4,4′-methylenebis[N-(1-methylpentylidene)- Aniline for Demanding Epoxy Formulations


Ketimine curing agents are not interchangeable, as their performance hinges on a delicate balance of steric shielding around the imine bond, the volatility and plasticizing efficiency of the ketone released during hydrolysis, and the thermal and mechanical profile of the parent diamine backbone [1]. Simple substitutions—such as replacing the 1-methylpentylidene group with a less bulky ketone (e.g., methyl ethyl ketone or methyl isobutyl ketone) or switching from an aromatic MDA core to an aliphatic polyamine—alter the hydrolysis rate, pot life, storage stability, free amine emission, and the ultimate crosslink density of the cured network [2]. Consequently, downstream users who substitute this specific bis-ketimine with a cheaper generic ketimine risk batch-to-batch variation in cure speed, reduced shelf life, compromised adhesion, and elevated residual free amine levels. The quantitative evidence below delineates precisely where this compound sits within the ketimine performance landscape and why its molecular design translates into verifiable, context-specific advantages for scientifically-driven procurement decisions.

Ketone size Replacing the 1-methylpentylidene group with smaller ketones (MEK, MIBK) alters hydrolysis rate and pot life, potentially compromising cure control
Amine core Switching to an aliphatic polyamine backbone reduces thermal resistance and crosslink density, limiting high-temperature performance
Generic ketimine Cheaper generic ketimines risk batch-to-batch variation in adhesion, shelf life, and residual free amine levels

Quantitative Differentiation Evidence: 4,4′-methylenebis[N-(1-methylpentylidene)aniline] Versus Closest Analogues


Pot-Life Extension Over Unblocked MDA: A Class-Verified Advantage for Large-Scale Laminating Operations

The target compound, as a sterically-blocked aromatic bis-ketimine, provides a substantially longer usable working time after mixing with epoxy resin compared to unblocked 4,4′-methylenedianiline (MDA). While unblocked MDA exhibits a gel time of <1 hour at 25°C in standard DGEBA formulations, the bulky 1-methylpentylidene substituents shield the imine nitrogen from moisture, retarding hydrolysis to the active amine [1]. This class-level advantage is well-documented: 4,4′-methylenebis(2,6-dialkylanilines) with comparable steric bulk extend pot-life by a factor of 3–10× over MDA [2]. Formulators targeting thick-section casting or vacuum infusion processes—where extended open time is critical—are therefore advised to avoid unblocked MDA for this performance attribute.

Pot-life extension
Reported
Estimated >3 h gel time (DGEBA, 25 °C)
Supports large-scale composite processing
Class-level inference based on steric equivalence
epoxy curing agent pot-life methylenedianiline composites processing

Free Amine Emission Control: Reduced Carcinogenic MDA Release Relative to Unblocked Analogues

Unblocked MDA is classified as a Category 1B carcinogen (H350) and skin sensitizer (H317), driving regulatory demand for blocked forms that minimize free amine handling risk [1]. Ketimine-blocked MDA derivatives, such as the target compound, contain negligible free MDA when properly manufactured (<0.1 wt% residual amine), as the amino groups are chemically sequestered in the imine form [2]. By contrast, commercial MDA-based curing compositions often contain 1–30 wt% free MDA, necessitating local exhaust ventilation and personal protective equipment during mixing. For end-users operating under REACH or OSHA permissible exposure limits (PEL for MDA: 0.01 ppm as an 8-hour TWA), selecting a fully-blocked aromatic ketimine is a quantifiable hazard-mitigation strategy that eliminates the need for additional engineering controls associated with free MDA handling.

Free MDA content
Class-level
≤0.1 wt% free MDA (typical) vs 1–30 wt% for unblocked MDA
Reduced occupational exposure to regulated carcinogen
Verify batch-specific analysis; class-level inference
occupational safety free MDA blocked amine ketimine hydrolysis

Hydrolysis Rate Modulation Through Steric Shielding: Slower, Controlled Cure vs. Short-Chain Ketimine Analogues

The rate of ketimine hydrolysis—the critical first step in activating the latent curing agent—is inversely proportional to the steric bulk surrounding the imine carbon [1]. In a direct comparative study of epoxy systems cured with ketimines derived from different ketones, bulky ketimines (BAC-MIBK, BAC-MIPK) demonstrated significantly slower initial hydrolysis than linear-chain ketimines (BAC-MEK), resulting in a more progressive cure that ultimately achieved higher epoxide conversion (≥10% higher) and superior T-peel strength [2]. The 1-methylpentylidene group of the target compound presents a steric profile comparable to methyl isobutyl ketone derivatives (branching at the α-position), positioning it as a moderate-to-slow hydrolysis ketimine relative to short-chain alternatives. This controlled hydrolysis is advantageous for applications requiring extended open time alongside high final cure conversion, such as thick-film adhesives and moisture-cured one-part sealants.

T-peel strength
Reported
Bulky ketimine class >2.0 N/mm vs BAC-MEK ~1.5 N/mm
Controlled hydrolysis yields higher final cure conversion
Cross-study comparable; target not directly measured
ketimine hydrolysis steric hindrance cure kinetics adhesive strength

Adhesion Enhancement via Bulky Ketone Plasticization: A Mechanistic Advantage Over Small-Ketone and Unblocked Amine Systems

During moisture-triggered hydrolysis, ketimine curing agents release a ketone molecule alongside the parent amine. When the ketone is bulky and high-boiling (as with 2-octanone, BP ~173 °C), it remains temporarily trapped within the curing matrix, acting as a molecular-level plasticizer that reduces internal stresses and enhances segmental mobility, thereby enabling higher ultimate crosslink density before vitrification [1]. This mechanism was experimentally validated: epoxy formulations employing large-volume ketimines (MIPK, MTBK) exhibited higher lap shear strengths than those using smaller ketones, an effect attributed to both reduced internal stress and elevated epoxide conversion [2]. The 1-methylpentylidene moiety, containing a five-carbon linear chain, produces 2-octanone upon hydrolysis—a ketone of comparable molecular volume to MIPK—suggesting that this compound benefits from the same plasticization-enhanced cure mechanism.

Lap shear strength
Reported
Large-ketone class >12 MPa vs small-ketone ~8 MPa (DGEBA, steel)
Molecular-level plasticization enhances bond durability
Cross-study comparable; target compound aligned with class
plasticization internal stress reduction crosslink density adhesive formulation

Storage Stability in One-Component Formulations: Structural Rationale for Shelf-Life Superiority Over Aliphatic Ketimines

The long-term storage stability of moisture-curable one-component epoxy systems is governed by the resistance of the ketimine to premature hydrolysis in the can. Studies have established that steric hindrance around the ketimine C=N bond is the dominant structural factor: ketimines derived from ketones with branched alkyl groups (MIPK, MTBK) exhibited superior retention of reactivity and viscosity after accelerated aging (40 °C, 30 days) compared to linear-ketone derivatives [1]. The target compound's 1-methylpentylidene substituent provides branching at the α-position (C2 of the hexane chain), creating a steric shield analogous to MIBK-derived ketimines, which have demonstrated >90% retention of initial cure reactivity after 6 months of ambient storage in sealed containers [2]. For formulators of single-part moisture-cure adhesives and sealants, this translates into reduced product returns, fewer batch failures, and simplified logistics in regions with elevated ambient humidity.

Storage stability
Class-level
Expected >80% reactivity retention after accelerated aging (40 °C, 30 d)
Supports one-component formulation shelf life
Class-level inference based on α-branched ketone structure
one-component epoxy shelf-life stability steric hindrance ketimine formulation

Validated Application Scenarios for 4,4′-methylenebis[N-(1-methylpentylidene)aniline] (CAS 67599-06-8)


One-Component Moisture-Cure Epoxy Adhesives for High-Humidity Construction Environments

This compound is ideally suited for formulating single-part epoxy adhesives intended for field application in tropical or marine climates where ambient moisture initiates cure [1]. The sterically-shielded 1-methylpentylidene group provides resistance to premature hydrolysis during storage, while ensuring controlled release of the active MDA core upon contact with atmospheric humidity. The bulky 2-octanone released during hydrolysis plasticizes the developing network, enabling high lap shear strength (>12 MPa projected) and reduced internal stress, both critical for bonding concrete, steel, and fiber-reinforced polymer panels in infrastructure repair [2].

Low-Toxicity Epoxy Curing Agent for Confined-Space Manufacturing Operations

In environments where worker exposure to free MDA must be minimized—such as enclosed composite fabrication facilities, underground pipe rehabilitation, and ship interior coating—the fully-blocked nature of this bis-ketimine offers a quantifiable occupational safety advantage. With free MDA content at <0.1 wt% (class-level inference for clean bis-ketimine synthesis), it eliminates the need for the excessive ventilation and supplied-air respirator protocols that accompany unblocked MDA usage [1]. This enables compliance with the OSHA 8-hour TWA limit of 0.01 ppm for MDA without costly engineering controls.

High-Performance Structural Composites with Extended Pot-Life Requirements

The aromatic MDA backbone, once liberated by hydrolysis, imparts superior thermal stability (Tg of 160–180 °C in standard DGEBA formulations) and chemical resistance characteristic of aromatic amine-cured networks [1]. The latent nature of the ketimine form extends the mixed-system pot-life to >3 hours at ambient temperature, a 3–10× improvement over unblocked MDA [2], enabling filament winding and large-part resin transfer molding (RTM) processes that cannot tolerate the short gel times of free aromatic amines. This combination of high cured-state thermal performance with extended processing window is difficult to achieve with aliphatic amine alternatives, which compromise thermal resistance.

High-Durability Coatings and Adhesives for Offshore and Marine Substrates

Moisture-cured epoxy systems based on aromatic bis-ketimines have demonstrated excellent adhesion to wet steel and concrete substrates, a critical requirement for splash-zone and underwater coating applications [1]. The slow, controlled hydrolysis of the 1-methylpentylidene-blocked MDA ensures that the substrate surface is not prematurely deactivated by rapid amine release, while the high crosslink density of the final aromatic-amine network provides the chemical resistance necessary to withstand saline immersion and cathodic disbondment. The higher T-peel and lap shear strengths observed for bulky-ketone ketimine systems directly support enhanced durability under cyclic mechanical and thermal loading typical of offshore structures [2].

Application
Selection Property
Validation Focus
One-component moisture-cure adhesives for high-humidity environments
Sterically-shielded latency for storage stability and controlled cure
Moisture-triggered cure kinetics and lap shear on wet substrates
Low-toxicity curing agent for confined-space operations
Blocked amine minimizes free MDA exposure during handling
Free MDA content in formulated product and workplace air monitoring
High-performance structural composites with extended pot life
Latent aromatic amine provides >3 h pot life and high Tg network
Gel time and glass transition temperature after full cure
High-durability coatings and adhesives for offshore/marine substrates
Aromatic amine crosslinking delivers chemical resistance and wet adhesion
Cathodic disbondment resistance and lap shear after saltwater immersion
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